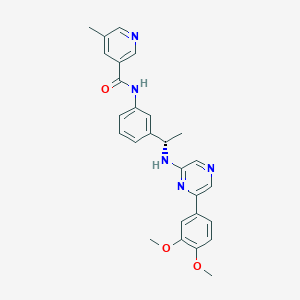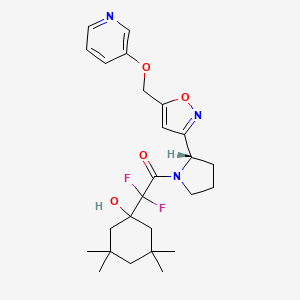
Sitafloxacin hydrate
Overview
Description
Sitafloxacin hydrate is a fluoroquinolone antibiotic . It is particularly active against Gram-positive bacteria such as pneumococci . It shows promise in the treatment of Buruli ulcer . The molecule was identified by Daiichi Sankyo Co., which brought ofloxacin and levofloxacin to the market . Sitafloxacin is currently marketed in Japan by Daiichi Sankyo under the tradename Gracevit .
Synthesis Analysis
The synthesis of Sitafloxacin involves the hydrolysis of ester in hydrochloric acid solution, followed by condensation with (S)-N- ((oxoboryl) methylene)-5-azaspiro [2.4]heptan-7-amine . The structure of Sitafloxacin was characterized by 1H NMR, 13C NMR, IR, MS and elemental analysis .Molecular Structure Analysis
Single-crystal X-ray structural analysis showed that two Sitafloxacin molecules and four water molecule sites were contained in an asymmetric unit . Sitafloxacin molecules formed a channel structure where water molecules were included .Chemical Reactions Analysis
This compound is soluble in DMSO but insoluble in water and ethanol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 427.8 . It is insoluble in water and ethanol, but it is soluble in DMSO .Scientific Research Applications
Broad-Spectrum Antibacterial Activity : Sitafloxacin hydrate is a new-generation, broad-spectrum oral fluoroquinolone, effective against many Gram-positive, Gram-negative, and anaerobic clinical isolates, including strains resistant to other fluoroquinolones. It is active against pathogens like methicillin-resistant staphylococci, Streptococcus pneumoniae, and enterococci, and has demonstrated activity against Klebsiella pneumoniae, Enterobacter cloacae, Pseudomonas aeruginosa, and Acinetobacter baumannii. It also shows comparable in vitro activity against anaerobes to imipenem or metronidazole (Anderson, 2008).
Clinical Efficacy in Various Infections : Clinically, this compound has been shown to be noninferior to levofloxacin in treating community-acquired pneumonia, chronic respiratory tract disease, and complicated urinary tract infections. It has also been effective in treating otorhinolaryngological infections, urethritis in men, cervicitis in women, and odontogenic infections. The most common adverse reactions include gastrointestinal disorders and laboratory abnormalities (Keating, 2011).
Antichlamydial Activity : Sitafloxacin exhibits antichlamydial activity both in vitro and in vivo. It has shown a therapeutic effect on experimental Chlamydia psittaci pneumonia and is more potent than several other fluoroquinolones (Miyashita, Niki, & Matsushima, 2001).
Use in Periodontal Therapy : It has been used effectively in supportive periodontal therapy. Sitafloxacin has shown robust antimicrobial activity against periodontopathic bacteria and has been as effective as conventional mechanical debridement for treating periodontal pockets (Nakajima et al., 2016).
Treatment of Mycobacterium avium Complex Lung Disease : Sitafloxacin-containing regimens have been used to treat refractory Mycobacterium avium complex lung disease, demonstrating efficacy in some patients (Asakura et al., 2019).
Interactions with Human Serum Albumin : The interaction of sitafloxacin with human serum albumin has been studied, providing insights into its pharmacokinetic properties (Ding et al., 2018).
Activity Against Resistant Strains : Sitafloxacin has been found highly active against gram-positive isolates and some gram-negative isolates in hospitals across China, demonstrating its utility in the treatment of various infections (Wu et al., 2021).
Mechanism of Action
Sitafloxacin hydrate, also known as Sitafloxacin monohydrate, is a potent fluoroquinolone antibiotic that has been developed to combat a wide range of bacterial infections . This article will delve into the various aspects of its mechanism of action.
Target of Action
Sitafloxacin primarily targets two essential bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, transcription, and repair .
Mode of Action
Sitafloxacin interacts with its targets (DNA gyrase and topoisomerase IV) by inhibiting their activity . This inhibition disrupts the process of bacterial DNA synthesis, thereby preventing the bacteria from replicating and ultimately leading to their death .
Biochemical Pathways
Sitafloxacin’s action on DNA gyrase and topoisomerase IV affects the DNA replication and transcription pathways in bacteria . By inhibiting these enzymes, Sitafloxacin disrupts these pathways, preventing the bacteria from multiplying and spreading.
Pharmacokinetics
It is known that sitafloxacin is administered orally and has a high bioavailability . The main metabolite of Sitafloxacin is the ester glucuronide, which accounts for a significant portion of the dose in serum and urine . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Sitafloxacin.
Result of Action
The molecular and cellular effects of Sitafloxacin’s action result in the death of the bacteria. By inhibiting key enzymes involved in DNA replication and transcription, Sitafloxacin prevents the bacteria from multiplying. This halts the spread of the bacterial infection and allows the body’s immune system to eliminate the remaining bacteria .
Action Environment
The efficacy and stability of Sitafloxacin can be influenced by various environmental factors. For instance, the presence of other medications can affect the absorption and efficacy of Sitafloxacin . Additionally, the pH level of the environment can impact the stability of Sitafloxacin. More research is needed to fully understand how different environmental factors influence the action of Sitafloxacin.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Sitafloxacin hydrate works by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV . Even for the strains with mutations in quinolone resistance-determining region (QRDR), this compound still has potent inhibitory activity on the gyrase and topoisomerase IV . This makes this compound relatively more active against the strains resistant to other quinolones .
Cellular Effects
This compound has been found to be very active against many clinical isolates, including methicillin-resistant staphylococci, Streptococcus pneumoniae, and other streptococci with reduced susceptibility to levofloxacin and other quinolones . It has also demonstrated activity against clinical isolates of Klebsiella pneumoniae, Enterobacter cloacae, Pseudomonas aeruginosa with some activity against quinolone-resistant strains, and Acinetobacter baumannii . The in vitro activity against anaerobes is comparable to imipenem or metronidazole .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, this compound prevents the bacteria from replicating and repairing their DNA, leading to bacterial death .
Temporal Effects in Laboratory Settings
The stability of this compound in laboratory settings is indicated by its solubility in DMSO at 8.9 mg/mL . It is insoluble in water . It is recommended to store the product in sealed, cool, and dry conditions . For obtaining a higher solubility, the tube can be warmed at 37° and shaken in the ultrasonic bath for a while .
Metabolic Pathways
It is known that fluoroquinolones like this compound generally undergo metabolism in the liver, primarily by the cytochrome P450 enzyme system .
Subcellular Localization
As a fluoroquinolone antibiotic, it is generally known to act within the bacterial cell where it inhibits DNA gyrase and topoisomerase IV, enzymes found in the cytoplasm that are essential for DNA replication .
properties
IUPAC Name |
7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF2N3O3.H2O/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19;/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28);1H2/t10-,12+,13+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCJYRJLOUSQBW-JJZGMWGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
163253-37-0 | |
| Record name | Sitafloxacin monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163253370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SITAFLOXACIN MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45IP57B62B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





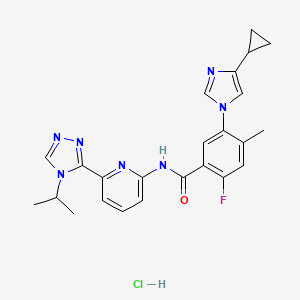
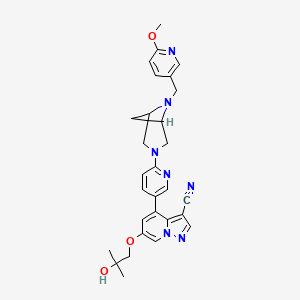
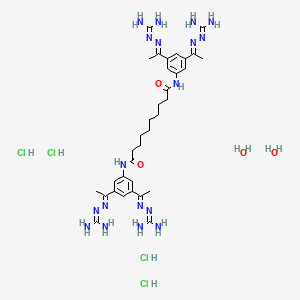
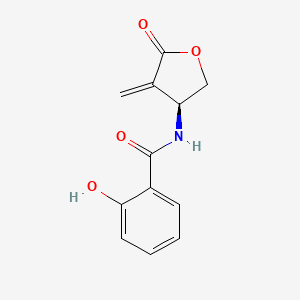
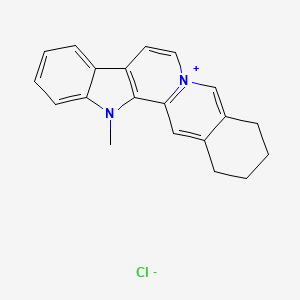


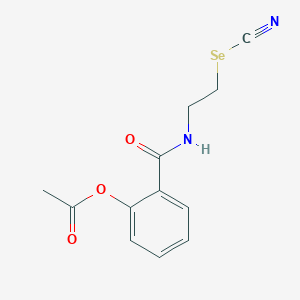
![2-[(1S,2S)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)cyclopropyl]-3-methylimidazo[2,1-f][1,6]naphthyridine](/img/structure/B610789.png)
